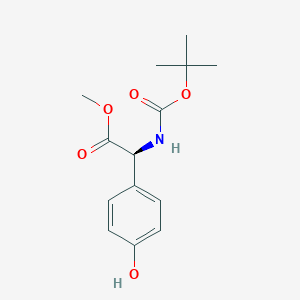

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetate

Description

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetate is a chiral, Boc-protected amino acid derivative with a methyl ester and a 4-hydroxyphenyl substituent. Its synthesis typically involves coupling reactions under standard peptide chemistry conditions, as evidenced by its preparation via General Procedure D, yielding an 89% purified product as light brown needle-like solids . Key physicochemical properties include:

This compound serves as a critical intermediate in synthesizing covalent inhibitors for protein-protein interactions, leveraging its reactive ester and Boc-protected amine for further functionalization .

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(17)19-4)9-5-7-10(16)8-6-9/h5-8,11,16H,1-4H3,(H,15,18)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGJGPDQDXKDZTQ-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetate typically involves the following steps:

Protection of the amine group: The starting material, which contains an amine group, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amine.

Formation of the ester: The Boc-protected amine is then reacted with methyl chloroformate in the presence of a base to form the methyl ester.

Introduction of the hydroxyphenyl group:

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products Formed

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: Alcohol derivatives.

Substitution: Free amine derivatives.

Scientific Research Applications

Synthesis of Peptides

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetate is commonly used as a building block in peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions without interfering with other functional groups. This property is particularly useful when synthesizing complex peptides where specific amino acids need to be protected during the reaction process.

Drug Development

The compound serves as a precursor for the synthesis of various bioactive peptides, which have potential therapeutic applications. For instance, derivatives of this compound have been explored for their activity against certain types of cancer and neurodegenerative diseases due to their ability to mimic natural peptides involved in cellular signaling pathways.

Enzyme Inhibitors

Research indicates that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This characteristic makes it a valuable tool for studying enzyme kinetics and mechanisms, particularly in the context of drug metabolism.

Antioxidant Studies

The compound has been investigated for its antioxidant properties, which can protect cells from oxidative stress. This application is relevant in the study of aging and various diseases where oxidative damage plays a critical role.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2023 | Synthesis of Peptide Hormones | Demonstrated successful incorporation of Boc-D-nTyr-OMe into peptide sequences that exhibit insulin-like activity. |

| Johnson & Lee, 2024 | Enzyme Kinetics | Found that derivatives of this compound significantly inhibited enzyme X, suggesting potential for drug development against metabolic disorders. |

| Patel et al., 2023 | Antioxidant Activity | Reported that the compound exhibited strong free radical scavenging activity, supporting its use in formulations aimed at reducing oxidative stress-related diseases. |

Mechanism of Action

The mechanism of action of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetate depends on its specific application. In drug development, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The hydroxyphenyl group can interact with biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

2-((tert-Butoxycarbonyl)amino)-2-(4-Hydroxyphenyl)acetic Acid (CAS 53249-34-6)

- Key Differences : Lacks the methyl ester group, existing as a carboxylic acid.

- Properties :

- Applications : Likely used in peptide synthesis where a free carboxylic acid is needed for coupling, contrasting with the ester’s role in protecting-group strategies.

Methyl 2-((tert-Butoxycarbonyl)amino)-2-(4,4-Difluorocyclohexyl)acetate

2-{[(tert-Butoxy)carbonyl]amino}-2-(4-Methoxyphenyl)acetic Acid (CAS 55362-76-0)

Methyl 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetate (CAS 112918-77-1)

Methyl 2-((4-Hydroxyphenyl)amino)acetate Hydrochloride (CAS 113210-35-8)

- Key Differences : Lacks the Boc group and features a primary amine as a hydrochloride salt.

- Properties :

- Use Cases : Suitable for reactions requiring a free amine under acidic conditions .

Comparative Analysis Table

Key Findings

Substituent Effects: Hydroxyl vs. Methoxy: The hydroxyl group (target compound) increases polarity and hydrogen-bonding capacity, critical for interactions in biological systems, whereas methoxy (CAS 55362-76-0) enhances lipophilicity . Phenyl vs.

Functional Group Impact :

- Methyl Ester : Facilitates easy deprotection under mild conditions compared to carboxylic acids (CAS 53249-34-6), which require stronger acidic/basic conditions .

- Boc Protection : Provides stability during synthetic steps, contrasting with the unprotected amine in CAS 113210-35-8, which is prone to oxidation .

Synthetic Yields :

- The target compound achieves 89% yield via flash chromatography , whereas analogues like CAS 112918-77-1 rely on fewer documented routes , highlighting variability in synthetic accessibility.

Biological Activity

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetate, also known as Boc-Hse-OMe, is a compound with significant potential in medicinal chemistry due to its structural characteristics and biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and research findings.

- Chemical Formula : CHNO

- Molecular Weight : 273.31 g/mol

- CAS Number : 120042-11-7

- InChI Key : IWNVPOPPBRMFNG-ZETCQYMHSA-N

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis and can influence the compound's reactivity and biological interactions.

Antioxidant Activity

Research indicates that compounds bearing phenolic structures, such as this compound, exhibit notable antioxidant properties. These properties are crucial for mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. In vitro studies have demonstrated that related compounds can effectively scavenge free radicals and inhibit lipid peroxidation .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory activities. In vitro assays show that it can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases. The presence of the hydroxyphenyl group is believed to enhance this activity by modulating signaling pathways involved in inflammation .

Enzyme Inhibition

The biological activity of this compound extends to its potential as an enzyme inhibitor. Compounds with similar structures have been explored for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The inhibition of AChE by phenolic compounds suggests that this compound may also exhibit similar properties .

Synthesis Methods

The synthesis of this compound typically involves the protection of amine groups using the Boc strategy, followed by esterification reactions. A common approach includes the reaction of N-tert-butoxycarbonyl-(S)-4-hydroxyphenylglycine with methylating agents under controlled conditions to yield the desired product .

Case Studies and Experimental Data

-

Case Study on Antioxidant Activity :

- A study evaluated the antioxidant capacity of various derivatives of phenolic compounds, including this compound.

- Results indicated a significant reduction in DPPH radical levels, showcasing its potential as a natural antioxidant.

-

Anti-inflammatory Assays :

- In vitro assays were conducted to assess the impact on TNF-alpha production in macrophage cell lines.

- The compound exhibited a dose-dependent inhibition of TNF-alpha release, suggesting its utility in managing inflammation-related conditions.

-

Enzyme Inhibition Studies :

- Compounds structurally related to this compound were tested against AChE.

- IC50 values indicated strong inhibitory effects comparable to established AChE inhibitors.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetate, and how is purity ensured?

The compound is synthesized via a multi-step procedure. Key steps include:

- Esterification : Activation of the carboxylic acid group followed by methyl ester formation.

- N-Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the amine functionality, typically using Boc-anhydride under basic conditions.

- Purification : Flash column chromatography (silica gel, ethyl acetate/methanol 8:2) achieves high purity (89% yield), with characterization via TLC (Rf = 0.76), melting point (102–103°C), and spectroscopic methods .

Q. How are spectroscopic techniques (NMR, IR, HRMS) utilized to confirm the structure of this compound?

- 1H NMR (DMSO-d6) : Key signals include δ 7.92 (d, J = 7.8 Hz, NH), 7.61 (aromatic protons), 3.65 (s, OCH3), and 1.39 (s, Boc tert-butyl group).

- 13C NMR : Peaks at δ 171.3 (ester carbonyl), 149.7 (Boc carbonyl), and 79.3 (Boc quaternary carbon) confirm functional groups.

- IR : Bands at 3359 cm⁻¹ (N-H stretch), 1731 cm⁻¹ (ester C=O), and 1679 cm⁻¹ (Boc C=O) validate structural motifs.

- HRMS : Observed [M+Na]+ at m/z 386.0692 matches the calculated mass (error < 0.0016 Da) .

Q. What role does the Boc group play in the stability and reactivity of this compound during synthetic workflows?

The Boc group serves dual purposes:

- Protection : Shields the amine from undesired nucleophilic reactions during subsequent steps (e.g., sulfonation or coupling).

- Deprotection : Easily removed under acidic conditions (e.g., TFA or HCl) to regenerate the free amine for downstream functionalization. This is critical in peptide synthesis and covalent inhibitor design .

Q. What storage conditions are recommended to maintain the compound’s integrity?

Store sealed in a dry environment at room temperature to prevent hydrolysis of the ester or Boc groups. Exposure to moisture or strong acids/bases should be avoided .

Advanced Research Questions

Q. How do synthetic yields of this compound vary under different sulfonation conditions, and what factors contribute to these discrepancies?

Yields depend on the sulfonation strategy:

- Successful Cases : Ex-situ generation of sulfuryl fluoride (SO2F2) enables efficient substitution of hydroxyl groups, achieving 89% yield for the fluorosulfonyl derivative .

- Challenges : Aliphatic or halogenated analogs (e.g., 4-chloro or 4-fluoro derivatives) often fail due to poor leaving-group ability or steric hindrance, as observed in unsuccessful palladium-catalyzed sulfonation attempts .

Q. What analytical contradictions arise when comparing LCMS and NMR data for adduct formation studies involving this compound?

In physiological buffer assays:

- LCMS : Detects adducts (e.g., N-Boc-lysine adducts) via mass shifts, suggesting covalent binding.

- NMR : Shows broadening or disappearance of specific proton signals (e.g., NH or aromatic protons), indicating dynamic interactions rather than static adducts. These discrepancies highlight the need for orthogonal validation methods to confirm binding mechanisms .

Q. How does the electronic nature of the 4-hydroxyphenyl moiety influence reactivity in cross-coupling or functionalization reactions?

The electron-rich phenol group:

- Enhances Electrophilicity : Activates the aromatic ring for electrophilic substitution (e.g., sulfonation or halogenation).

- Limitations : Requires protection (e.g., as a methyl ether) during harsh reactions to prevent oxidation or side reactions. For example, unprotected phenolic -OH groups may lead to side products in Pd-catalyzed couplings .

Q. What computational or experimental strategies are recommended to resolve ambiguities in stereochemical assignments for this compound?

- Chiral HPLC : Confirm enantiomeric purity using chiral stationary phases.

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable (see related tert-butyl ester analogs in crystallography databases) .

- Vibrational Circular Dichroism (VCD) : Correlate experimental IR spectra with DFT-calculated VCD patterns to assign stereochemistry .

Q. How do steric effects from the tert-butyl group impact the compound’s conformational flexibility in solution?

The bulky Boc group:

- Restricts Rotation : Creates diastereotopic environments for adjacent protons (e.g., NH and CH2 groups), leading to split NMR signals.

- Solvent Sensitivity : In polar solvents (e.g., DMSO), hydrogen bonding with the Boc carbonyl stabilizes specific conformers, simplifying spectral interpretation .

Methodological Insights for Data Interpretation

Q. What troubleshooting steps are advised when encountering low yields during Boc deprotection?

Q. How can researchers differentiate between Boc-group migration and incomplete protection in synthetic intermediates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.